Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15885907
Molecular Formula: C13H12ClNO3S
Molecular Weight: 297.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO3S |
|---|---|
| Molecular Weight | 297.76 g/mol |
| IUPAC Name | ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19) |
| Standard InChI Key | PCPVNHAOWJYXGN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)Cl)OC |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Effects
The compound’s quinoline backbone is functionalized with three critical substituents:
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5-Chloro group: Enhances electron-withdrawing properties, potentially influencing reactivity and binding interactions.
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8-Methoxy group: Introduces steric and electronic effects, modulating solubility and intermolecular interactions.
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4-Thioxo group: Replaces the traditional oxo group, altering hydrogen-bonding capabilities and redox behavior .
The interplay of these groups creates a distinct electronic profile, as evidenced by computational studies comparing it to analogous oxo-quinolines . For instance, the thioxo group increases polarizability, which may enhance membrane permeability in biological systems .
Table 1: Molecular Data for Ethyl 5-Chloro-8-Methoxy-4-Thioxo-1,4-Dihydroquinoline-3-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.76 g/mol | |
| IUPAC Name | Ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate | |
| SMILES | CCOC(=O)C1=CNC2=C(C=CC(=C2Cl)OC)S1 |
Synthesis and Modification Strategies
Key Synthetic Routes
The synthesis of ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step protocols, leveraging both cyclization and functional group interconversion:
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Quinoline Core Construction:
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Thioxo Group Introduction:
Table 2: Comparative Synthesis Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, | 65–90 | |
| Chlorination | , DMF | 75–85 | |
| Methoxylation | , MeOH | 80–90 | |
| Thioxo Substitution | Lawesson’s reagent, toluene | 60–70 |
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for targeted modifications:
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Side Chain Variation: Introducing alkyl or aryl groups at the N1 position modulates pharmacokinetic properties .
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Heterocycle Replacement: Replacing the quinoline core with naphthyridine or cinnoline alters receptor selectivity .
Table 3: Structure-Activity Relationships (SAR)
| Modification | Effect on CB2 (nM) | Biological Outcome |
|---|---|---|
| 5-Cl → 5-Br | 34.2 → 45.6 | Reduced affinity |
| 8-OMe → 8-OEt | 27.4 → 30.1 | Minimal change |
| 4-Thioxo → 4-Oxo | 27.4 → 54.6 | Significant affinity loss |
Comparative Analysis with Structural Analogues
Ethyl 4-Chloro-8-Methoxyquinoline-3-Carboxylate
This analogue lacks the 4-thioxo group, resulting in:
8-Chloro-5-Methoxy-3-Propyl-4H-1,4-Benzothiazine-2-Carboxylate
A benzothiazine analogue exhibits:
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